molecular formula C18H14O2 B1144241 1,6-Diphenoxy-2,4-hexadiyne CAS No. 17338-03-3

1,6-Diphenoxy-2,4-hexadiyne

Cat. No.: B1144241
CAS No.: 17338-03-3
M. Wt: 262.30256
InChI Key:
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Preparation Methods

1,6-Diphenoxy-2,4-hexadiyne is typically synthesized through the oxidative coupling of phenyl propargyl ether . The reaction involves the use of a suitable oxidizing agent to facilitate the coupling process. The compound can also be synthesized by reacting phenyl propargyl ether with a palladium catalyst supported on calcium carbonate (5% Pd-CaCO3) to form an organic hydrogen getter . The reaction conditions generally include a controlled temperature and atmosphere to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,6-Diphenoxy-2,4-hexadiyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hexane derivative.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,6-Diphenoxy-2,4-hexadiyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Diphenoxy-2,4-hexadiyne involves its ability to undergo oxidative coupling and form stable products. The molecular targets and pathways involved in its reactions are primarily related to its diacetylene structure, which allows for various chemical transformations. The compound’s ability to act as a hydrogen getter is particularly notable, as it can irreversibly absorb hydrogen in combination with a palladium catalyst .

Comparison with Similar Compounds

1,6-Diphenoxy-2,4-hexadiyne can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable products through oxidative coupling. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-phenoxyhexa-2,4-diynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRFBNXAKJTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30980-37-1
Record name 1,6-Diphenoxy-2,4-hexadiyne
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